molecular formula C24H39NO5S B10767447 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester

5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester

Cat. No.: B10767447
M. Wt: 453.6 g/mol
InChI Key: FIXJQRIEAIDXEN-BDKJJGTQSA-N
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Description

5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of eicosatetraenoic acid and is characterized by the presence of hydroxy, cysteinyl, and methyl ester functional groups. It is often studied for its involvement in inflammatory responses and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester typically involves multi-step organic reactions. The starting material is usually eicosatetraenoic acid, which undergoes hydroxylation, cysteinylation, and esterification to form the final product. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and purity. Techniques such as chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxy group or alter the double bonds.

    Substitution: The cysteinyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alkanes or altered alkenes.

Scientific Research Applications

5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

    Biology: The compound is studied for its role in cellular signaling and inflammatory responses.

    Medicine: Research focuses on its potential therapeutic effects in treating inflammatory diseases and conditions.

    Industry: It is used in the development of pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory responses by interacting with enzymes and receptors involved in the production of inflammatory mediators. The compound’s hydroxy and cysteinyl groups play crucial roles in these interactions, affecting the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11E,14Z-eicosatetraenoic acid
  • Leukotriene E4
  • Prostaglandin A2

Uniqueness

5S-Hydroxy-6R-(S-cysteinyl)-7E,9E,11Z,14Z-eicosatetraenoic acid, methyl ester is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to modulate inflammatory responses sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C24H39NO5S

Molecular Weight

453.6 g/mol

IUPAC Name

2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoic acid

InChI

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29)/b8-7-,11-10-,13-12-,17-14-/t20?,21-,22?/m0/s1

InChI Key

FIXJQRIEAIDXEN-BDKJJGTQSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)O)N

Canonical SMILES

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N

Origin of Product

United States

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